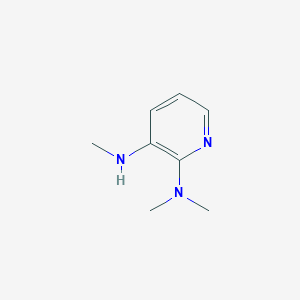

2-N,2-N,3-N-trimethylpyridine-2,3-diamine

Description

Properties

IUPAC Name |

2-N,2-N,3-N-trimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-9-7-5-4-6-10-8(7)11(2)3/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYNVUGZXKGSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitro-Substituted Pyridines

A common approach to preparing pyridine-2,3-diamines involves the reduction of 2-amino-3-nitropyridine derivatives. For example, the reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine has been achieved using metallic reducing agents such as stannous chloride dihydrate in acidic media, typically concentrated hydrochloric acid, at temperatures between 25–80°C. This method yields the dihydrochloride salt of the diamine, which can be neutralized to obtain the free diamine compound with high purity (up to 99.01% by HPLC) and good yields (~92%).

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reduction of nitropyridine | SnCl2·2H2O, HCl, 35–40°C | ~92 | 99.01 | Metallic reduction in acidic medium |

| Neutralization of dihydrochloride | Aqueous ammonia, pH 7–8, 15°C | - | - | Precipitation and filtration |

Methoxylation and Nitration Precursors

The nitro-substituted pyridine intermediates are often prepared by nitration of dichloropyridines followed by methoxylation via sodium methoxide in methanol at 25–30°C. This sequence allows for selective substitution at the 3-position, facilitating subsequent reduction steps.

Methylation of Amino Groups

For the preparation of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine, methylation of the amino groups is required after the diamine core is synthesized. While direct detailed procedures for this exact compound are scarce in the provided literature, general methods for N-methylation of amines include:

- Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

- Alkylation with methyl iodide or dimethyl sulfate under controlled basic conditions.

These methods ensure selective methylation of the amino groups without overalkylation or ring substitution.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Metallic reduction of nitropyridine | 2-amino-6-methoxy-3-nitropyridine | SnCl2·2H2O, HCl, 35–40°C | ~92 | High purity, aqueous neutralization |

| Methoxylation of chloro-nitropyridine | 2-amino-3-nitro-6-chloropyridine | Sodium methoxide, methanol, 25–30°C | - | Precursor formation |

| Catalytic hydrogenation | 2-chloro-3-aminopyridine | Zinc ammonium chloride, 220°C, autoclave | 60 | Alternative route for diamine core |

| Amino group methylation (general) | 2,3-diaminopyridine | Formaldehyde + NaBH3CN or methyl iodide/base | Variable | Required for trimethyl substitution |

Research Findings and Considerations

- The metallic reduction method using stannous chloride in acidic media is industrially preferred due to cost efficiency and high yield.

- The pH control during neutralization is critical for precipitating the free diamine without degradation.

- Catalytic hydrogenation offers a scalable alternative but with moderate yields and requires high-pressure equipment.

- Methylation steps must be carefully controlled to achieve selective N,N-dimethylation on the amino groups without affecting the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N,3-N-trimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-oxides of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine.

Reduction: Reduced derivatives with fewer methyl or amino groups.

Substitution: Compounds with new functional groups replacing the amino groups.

Scientific Research Applications

2-N,2-N,3-N-trimethylpyridine-2,3-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Trimethyl Substitution: The methyl groups in 2-N,2-N,3-N-trimethylpyridine-2,3-diamine act as electron donors, increasing electron density on the pyridine ring. This contrasts with nitro-substituted analogs (e.g., 5-nitropyridine-2,3-diamine), where the nitro group withdraws electrons, enhancing reactivity in electrophilic substitutions . Trifluoromethyl Group: The CF₃ group in N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine introduces strong electron-withdrawing effects and lipophilicity, making it valuable in medicinal chemistry .

Steric Effects :

- The bulkier trimethyl groups in the target compound may hinder sterically demanding reactions compared to smaller substituents like ethyl or hydrogen.

Solubility and Applications :

2-N,2-N,3-N-Trimethylpyridine-2,3-diamine

- Methylation of Pyridine Diamines: Reaction of pyridine-2,3-diamine with methylating agents (e.g., methyl iodide) under basic conditions, as seen in the synthesis of N,N-dimethylamino derivatives in .

- Phosphorus-Based Intermediates: highlights the use of phosphorus trichloride and methyl isooctanoic anhydride to form diazaphosphorinan-4-one derivatives, which could be adapted for introducing methyl groups .

Q & A

Q. What are the optimal synthetic routes for 2-N,2-N,3-N-trimethylpyridine-2,3-diamine, and how can reaction conditions be monitored for purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,3-diaminopyridine with methyl halides (e.g., methyl iodide) under basic conditions. A typical protocol involves:

- Solvent : Dimethylformamide (DMF) or ethanol .

- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine groups .

- Reaction Monitoring : Thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1) or HPLC using a C18 column and UV detection at 254 nm .

- Yield Optimization : Heating at 60–80°C for 6–12 hours improves substitution efficiency. Post-reaction purification via column chromatography (silica gel) is recommended .

Table 1 : Example Reaction Conditions and Yields

| Methylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | NaH | DMF | 80 | 72 |

| Methyl bromide | K₂CO₃ | Ethanol | 60 | 65 |

Q. How can structural characterization of this compound be performed to confirm regioselective methylation?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H NMR : Distinct peaks for methyl groups (~δ 2.8–3.2 ppm) and pyridine protons (δ 7.0–8.5 ppm). Absence of NH₂ signals confirms complete methylation .

- ¹³C NMR : Methyl carbons appear at ~35–40 ppm; pyridine carbons resonate between 120–150 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 180.2 (C₉H₁₄N₃⁺) with fragmentation patterns matching methyl-substituted pyridines .

Advanced Research Questions

Q. What computational methods can predict the electronic effects of methyl substituents on pyridine ring reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- Map electron density distributions, showing increased electron donation from methyl groups to the pyridine ring .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for further functionalization .

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental data for applications in photochemical studies .

Q. How do steric effects from methyl groups influence coordination chemistry with transition metals?

- Methodological Answer : The compound acts as a bidentate ligand via the N3-amino and pyridine N atoms. Key considerations:

- Steric Hindrance : Methyl groups reduce accessibility to metal centers, favoring smaller ions (e.g., Cu²⁺ over Fe³⁺) .

- Stability Studies : Compare stability constants (log K) of metal complexes with analogous unmethylated ligands using potentiometric titrations .

- X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., square planar vs. octahedral geometries) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., kinase vs. phosphatase) may arise from:

- Solvent Effects : Use standardized DMSO stock solutions (<1% v/v) to avoid solvent-induced denaturation .

- Assay Conditions : Control pH (7.4 for physiological relevance) and ionic strength.

- Structure-Activity Relationship (SAR) : Compare methylated vs. non-methylated analogs to isolate steric/electronic contributions .

Table 2 : Example Biological Activity Data

| Target Enzyme | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| Tyrosine Kinase A | 0.45 | Fluorescent | |

| Phosphatase B | >100 | Colorimetric |

Synthesis and Mechanistic Challenges

Q. Why do competing side reactions (e.g., over-methylation) occur during synthesis, and how can they be mitigated?

- Methodological Answer : Over-methylation arises from excess methylating agent or prolonged reaction times. Solutions include:

- Stepwise Methylation : Protect the N3-amino group with a tert-butoxycarbonyl (Boc) group before methylating N2 positions .

- Kinetic Control : Use lower temperatures (40–50°C) and stoichiometric methyl iodide .

Q. What analytical techniques validate the absence of by-products like N-oxide derivatives?

- Methodological Answer :

- High-Resolution MS (HRMS) : Detect exact masses of potential by-products (e.g., m/z 196.1 for N-oxide) .

- IR Spectroscopy : Absence of N-O stretches (~1250–1350 cm⁻¹) confirms purity .

Application-Oriented Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.